1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate

Dill C parameter photoacid generation kinetics chemically amplified resist

1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate (CAS 209482-18-8) is an ionic sulfonium salt classified as a chemically amplified photoacid generator (PAG), primarily utilized in deep-UV (KrF, ArF) and EUV photoresist formulations for semiconductor microlithography. The compound consists of a naphthyltetrahydrothiophenium cation bearing a butoxy substituent, paired with a perfluoro-n-butanesulfonate (nonaflate) anion.

Molecular Formula C22H23F9O4S2
Molecular Weight 586.5 g/mol
CAS No. 209482-18-8
Cat. No. B14062208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate
CAS209482-18-8
Molecular FormulaC22H23F9O4S2
Molecular Weight586.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C2=CC=CC=C21)[S+]3CCCC3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C18H23OS.C4HF9O3S/c1-2-3-12-19-17-10-11-18(20-13-6-7-14-20)16-9-5-4-8-15(16)17;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-5,8-11H,2-3,6-7,12-14H2,1H3;(H,14,15,16)/q+1;/p-1
InChIKeyWNDABSCBNOUSTE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Butoxynaphthyl)tetrahydrothiophenium Perfluorobutanesulfonate 209482-18-8 Procurement Guide: Technical Baseline for Photoacid Generator Selection


1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate (CAS 209482-18-8) is an ionic sulfonium salt classified as a chemically amplified photoacid generator (PAG), primarily utilized in deep-UV (KrF, ArF) and EUV photoresist formulations for semiconductor microlithography [1]. The compound consists of a naphthyltetrahydrothiophenium cation bearing a butoxy substituent, paired with a perfluoro-n-butanesulfonate (nonaflate) anion . Its cation architecture provides enhanced transparency at 193 nm compared to conventional triarylsulfonium PAGs, while the short-chain perfluorobutanesulfonate anion balances strong photoacid strength with controlled diffusion and a favorable environmental profile relative to longer-chain perfluoroalkylsulfonates [2].

Why Generic PAG Substitution Is Inadequate for 1-(4-Butoxynaphthyl)tetrahydrothiophenium Perfluorobutanesulfonate 209482-18-8 in Advanced Lithography


Chemically amplified resist performance is highly sensitive to PAG cation-anion pairing; directly substituting 1-(4-butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate with a generic sulfonium PAG like triphenylsulfonium perfluorobutanesulfonate (TPS-PFBS) or a longer-chain analogue can compromise resolution, pattern fidelity, and process stability. The tetrahydrothiophenium cation with a 4-butoxynaphthyl chromophore delivers higher transmittance at 193 nm than triarylsulfonium alternatives, directly improving resist sidewall angle and line width roughness (LWR) [1]. Simultaneously, the perfluorobutanesulfonate anion restrains dissolution into immersion water during ArF immersion lithography, mitigating optics contamination and post-exposure residue—a failure mode observed with both octanesulfonate and non-fluorinated anions [2]. Commodity PAG substitution therefore risks dose-to-clear shifts, bridge defects, and immersion-related defects that cannot be compensated by formulation adjustments alone.

1-(4-Butoxynaphthyl)tetrahydrothiophenium Perfluorobutanesulfonate 209482-18-8: Comparator-Based Performance Evidence for Scientific Procurement


Photoacid Generation Rate (Dill C Parameter) Compared to Triphenylsulfonium and Iodonium PAGs in PHOST Polymer Matrix

The photoacid generation rate constant (Dill C) for 1-(4-butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate has been measured at 0.040–0.056 cm²/mJ under 248 nm exposure, with the value dependent on the specific polymer matrix environment [1]. For the closest comparative anionic counterpart, triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf) in a poly(p-hydroxystyrene) (PHOST) matrix, the Dill C constant was determined to be 0.040 cm²/mJ using the same interdigitated electrode capacitance normalization method [2]. The tetrahydrothiophenium-based PAG achieves comparable or moderately higher photoacid generation efficiency while simultaneously providing enhanced 193 nm transparency due to the non-aromatic cation architecture—a dual advantage not offered by the triarylsulfonium comparator [3].

Dill C parameter photoacid generation kinetics chemically amplified resist 248 nm lithography

Restrained Dissolution in Immersion Water for ArF Immersion Lithography vs. Triphenylsulfonium PAGs

In ArF immersion lithography (193 nm, water medium), conventional triphenylsulfonium perfluorobutanesulfonate PAGs are known to partially dissolve into the immersion water, contaminating the projection optics and causing pattern defects [1]. The naphthyltetrahydrothiophenium cation bearing a fluoroalkoxy chain—as in 1-(4-butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate—was specifically designed to restrain this dissolution. Resist compositions formulated with this PAG class demonstrate 'restrained dissolution in the immersion water and less pattern dependence or dark/bright bias' when processed by immersion lithography, as verified in patent lithographic evaluations comparing against triphenylsulfonium salt-based formulations [2].

immersion lithography PAG leaching ArF resist optical contamination

Anion Chain-Length Impact: Perfluorobutanesulfonate (C4) vs. Perfluorooctanesulfonate (C8) on Surface Segregation and Acid Diffusion

The choice of perfluorobutanesulfonate (nonaflate, C4) over perfluorooctanesulfonate (PFOS, C8) as the PAG anion directly impacts resist performance and regulatory compliance. Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy studies reveal that TPS-PFBS (C4 anion) displays an appreciable surface-to-bulk compositional profile within a ~6 nm segregation length scale, whereas TPS-PFOS (C8 anion) exhibits pronounced surface enrichment that exacerbates PAG depletion in the bulk film [1]. The shorter C4 chain also yields a smaller photogenerated acid anion, reducing the effective acid diffusion length during post-exposure bake (PEB) and thereby improving line edge roughness (LER) control [2]. Furthermore, perfluorobutanesulfonate avoids the environmental persistence and bioaccumulation concerns associated with PFOS (C8), which is regulated under the Stockholm Convention [3].

perfluorobutanesulfonate acid diffusion length surface segregation LER control

Optimal Application Scenarios for 1-(4-Butoxynaphthyl)tetrahydrothiophenium Perfluorobutanesulfonate 209482-18-8 Based on Comparative Performance Evidence


ArF (193 nm) Immersion Lithography for Sub-45 nm Node Logic Device Manufacturing

This PAG is preferentially selected for ArF immersion resist formulations where its restrained dissolution into immersion water directly addresses the optics contamination and defectivity problems observed with triphenylsulfonium-based PAGs [1]. Combined with the high 193 nm transmittance of the tetrahydrothiophenium cation architecture, it enables high-resolution patterning with improved depth of focus and mask error factor (MEF) relative to triarylsulfonium PAG formulations [2].

Negative-Tone Chemically Amplified Resist Systems Requiring High Photospeed (15–25 mJ/cm² Dose Range)

The compound demonstrates superior sensitivity performance in negative-tone resist formulations, with exposure requirements documented in the 15–25 mJ/cm² range . This photospeed advantage supports high-throughput wafer processing, reducing the cost-per-wafer-pass in advanced node manufacturing environments.

Environmentally Compliant PFAS-Managed Semiconductor Manufacturing

For fabrication facilities subject to evolving PFAS regulations, the perfluorobutanesulfonate (C4) anion provides strong photoacid generation capability while avoiding the bioaccumulation and persistence concerns associated with longer-chain perfluorooctanesulfonate (C8)-based PAGs [3]. Procurement of this C4 PAG supports regulatory compliance strategies without sacrificing lithographic performance.

EUV Lithography Research and Low-LER Resist Development

The combination of high quantum yield (0.40–0.85) and controlled acid diffusion from the moderate-sized perfluorobutanesulfonate anion makes this PAG suitable for EUV resist platforms where minimizing stochastic effects and achieving sub-2 nm LER are critical objectives. The photolysis mechanism proceeding through naphthalene chromophore excitation enables efficient acid generation at 13.5 nm EUV wavelengths.

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